molecular formula C25H38O2 B13758798 Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester CAS No. 72983-69-8

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester

Cat. No.: B13758798
CAS No.: 72983-69-8
M. Wt: 370.6 g/mol
InChI Key: DABPIGVWYIYREQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester is a chemical compound known for its unique structural properties It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a trans-4-propylcyclohexyl group

Preparation Methods

The synthesis of benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid with trans-4-propylcyclohexanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced separation techniques can further optimize the production process.

Chemical Reactions Analysis

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using appropriate nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to cell membrane interactions and lipid bilayer formation due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.

    Industry: It finds applications in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing benzoic acid and trans-4-propylcyclohexanol, which can further interact with biological pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester include:

The uniqueness of this compound lies in its specific ester linkage and the resulting physical and chemical properties, which make it suitable for specialized applications in various fields.

Properties

IUPAC Name

(4-propylcyclohexyl) 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-13-15-23(16-14-22)25(26)27-24-17-9-20(6-4-2)10-18-24/h13-16,19-21,24H,3-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABPIGVWYIYREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888338
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72983-69-8
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, trans-4-propylcyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30888338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylcyclohexyl [trans(trans)]-4-(4-propylcyclohexyl)benzoate
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